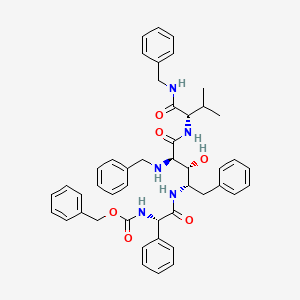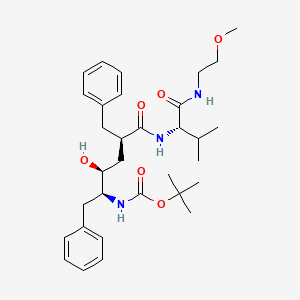
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylhydrazine: Shares the chlorophenyl group but lacks the piperidine and propanoic acid components.
Piperidine-4-carboxylic acid: Contains the piperidine ring but differs in the functional groups attached.
Ethyl acetoacetate: Used as a precursor in the synthesis but lacks the complex structure of the final compound.
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
124500-13-6 |
|---|---|
Fórmula molecular |
C16H24ClN3O2 |
Peso molecular |
325.83 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C16H24ClN3O2/c17-14-6-4-12(5-7-14)15(21)10-13(16(22)19-18)11-20-8-2-1-3-9-20/h4-7,13,15,21H,1-3,8-11,18H2,(H,19,22) |
Clave InChI |
NLGVYOHOCFWYEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)


![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)




![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)




